(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide
Overview
Description
(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide, also known as DMPPC, is a synthetic compound with a wide range of applications in the scientific research field. It has been studied for its biochemical and physiological effects, its ability to be used in laboratory experiments, and its potential future applications.
Scientific Research Applications
(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been used as a potential therapeutic agent for Alzheimer’s disease and as a potential treatment for Parkinson’s disease. In addition, it has been used in the study of the structure and function of cell membranes, as well as in the study of the interactions between proteins and nucleic acids.
Mechanism Of Action
The mechanism of action of (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide is not fully understood. It is believed that it acts as an inhibitor of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It is also believed to interact with cell membrane lipids, which could affect the structure and function of the cell membrane. In addition, it is believed to interact with proteins and nucleic acids, which could affect the interactions between these molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide have not been fully elucidated. However, it has been shown to have an inhibitory effect on acetylcholinesterase, which could lead to increased levels of acetylcholine in the brain. In addition, it has been shown to interact with cell membrane lipids, which could affect the structure and function of the cell membrane.
Advantages And Limitations For Lab Experiments
The main advantage of using (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide in laboratory experiments is its ability to inhibit acetylcholinesterase, which could be useful in the study of neurotransmitter levels in the brain. However, it is important to note that (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide is a synthetic compound and as such, its safety and efficacy for use in humans has not been determined. In addition, it is important to note that (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide is not approved for use in humans and should only be used in laboratory experiments.
Future Directions
The potential future directions for (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide are numerous. It could be further studied for its potential therapeutic applications, such as for the treatment of Alzheimer’s disease and Parkinson’s disease. In addition, it could be studied for its potential interactions with cell membrane lipids and proteins, which could lead to a better understanding of the structure and function of the cell membrane. Finally, it could be studied for its potential interactions with nucleic acids, which could lead to a better understanding of the interactions between proteins and nucleic acids.
properties
IUPAC Name |
(2S)-N-tert-butylpiperazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZDMLLCIUSINT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide | |
CAS RN |
166941-47-5 | |
Record name | (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166941475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-N-(1,1-DIMETHYLETHYL)PIPERAZINE-2-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K77K57XZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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